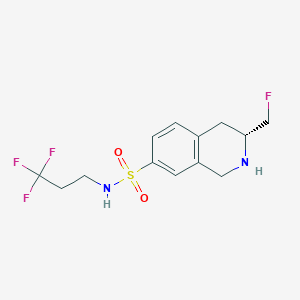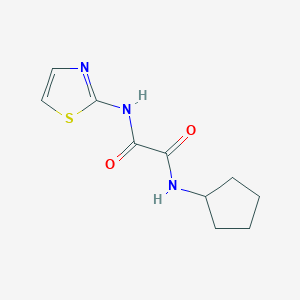![molecular formula C22H21ClN4O3 B10757432 1-[(3S,4S)-1-[2-(4-chlorophenyl)-1,3-benzoxazol-7-yl]-4-hydroxypentan-3-yl]imidazole-4-carboxamide](/img/structure/B10757432.png)
1-[(3S,4S)-1-[2-(4-chlorophenyl)-1,3-benzoxazol-7-yl]-4-hydroxypentan-3-yl]imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3S,4S)-1-[2-(4-chlorophenyl)-1,3-benzoxazol-7-yl]-4-hydroxypentan-3-yl]imidazole-4-carboxamide is a compound with significant relevance in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Synthesizing 1-[(3S,4S)-1-[2-(4-chlorophenyl)-1,3-benzoxazol-7-yl]-4-hydroxypentan-3-yl]imidazole-4-carboxamide typically involves the use of advanced organic chemistry techniques. A commonly employed synthetic route includes:
Formation of the Benzoxazole Ring: : Condensation of 4-chloroaniline with salicylic acid derivatives under acidic conditions forms the benzoxazole ring.
Addition of the Imidazole Group: : Subsequent reactions involve the incorporation of the imidazole group through cyclization reactions using appropriate precursors.
Hydroxylation and Substitution: : Introducing the hydroxyl group at the desired position often requires specific oxidation reactions.
Industrial Production Methods
For large-scale industrial production, optimizing these synthetic steps for yield and purity is crucial. Catalytic processes, automated synthesis, and robust purification techniques ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(3S,4S)-1-[2-(4-chlorophenyl)-1,3-benzoxazol-7-yl]-4-hydroxypentan-3-yl]imidazole-4-carboxamide undergoes various chemical reactions:
Oxidation: : Can be oxidized using reagents like hydrogen peroxide to form new derivatives.
Reduction: : Reducing agents like sodium borohydride can modify the compound to yield different analogs.
Substitution: : Various substituents can be introduced by reacting with halides or other electrophiles.
Common Reagents and Conditions
Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Typical reaction conditions involve controlled temperatures and specific pH levels to ensure selectivity.
Major Products Formed
The reactions yield a variety of products, including modified benzoxazole and imidazole derivatives, which could have enhanced or altered biological activity.
Wissenschaftliche Forschungsanwendungen
Chemistry
1-[(3S,4S)-1-[2-(4-chlorophenyl)-1,3-benzoxazol-7-yl]-4-hydroxypentan-3-yl]imidazole-4-carboxamide serves as a building block in organic synthesis, aiding in the development of more complex molecules.
Biology
In biological research, it functions as a tool to study biochemical pathways and protein interactions due to its ability to form stable complexes with biomolecules.
Medicine
In medicine, the compound is explored for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
Industrial applications may include its use in the development of new materials with specific chemical properties or as a catalyst in certain reactions.
Wirkmechanismus
1-[(3S,4S)-1-[2-(4-chlorophenyl)-1,3-benzoxazol-7-yl]-4-hydroxypentan-3-yl]imidazole-4-carboxamide exerts its effects through various mechanisms:
Binding to Enzymes and Receptors: : It interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: : The compound can influence signal transduction pathways, affecting cellular processes such as growth, apoptosis, and metabolism.
Vergleich Mit ähnlichen Verbindungen
Compared to other benzoxazole and imidazole derivatives, 1-[(3S,4S)-1-[2-(4-chlorophenyl)-1,3-benzoxazol-7-yl]-4-hydroxypentan-3-yl]imidazole-4-carboxamide stands out due to:
Unique Structural Features: : The presence of both benzoxazole and imidazole rings in a single molecule.
Enhanced Biological Activity: : Potentially greater potency and selectivity in its biological applications.
Similar Compounds
Benzoxazole Derivatives: : Such as 2-(4-chlorophenyl)benzoxazole.
Imidazole Derivatives: : Such as 4-imidazolecarboxamide.
This blend of unique structural elements and versatile reactions makes this compound a compound of significant interest in various scientific fields.
Eigenschaften
Molekularformel |
C22H21ClN4O3 |
|---|---|
Molekulargewicht |
424.9 g/mol |
IUPAC-Name |
1-[(3S,4S)-1-[2-(4-chlorophenyl)-1,3-benzoxazol-7-yl]-4-hydroxypentan-3-yl]imidazole-4-carboxamide |
InChI |
InChI=1S/C22H21ClN4O3/c1-13(28)19(27-11-18(21(24)29)25-12-27)10-7-14-3-2-4-17-20(14)30-22(26-17)15-5-8-16(23)9-6-15/h2-6,8-9,11-13,19,28H,7,10H2,1H3,(H2,24,29)/t13-,19-/m0/s1 |
InChI-Schlüssel |
SMFRBBHLVBWHGB-DJJJIMSYSA-N |
Isomerische SMILES |
C[C@@H]([C@H](CCC1=C2C(=CC=C1)N=C(O2)C3=CC=C(C=C3)Cl)N4C=C(N=C4)C(=O)N)O |
Kanonische SMILES |
CC(C(CCC1=C2C(=CC=C1)N=C(O2)C3=CC=C(C=C3)Cl)N4C=C(N=C4)C(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(5-chloropyridin-2-yl)-3-[2-(4-ethoxy-3-fluoropyridin-2-yl)ethyl]thiourea](/img/structure/B10757352.png)
![4-{[4-(1-Cyclopropyl-2-Methyl-1h-Imidazol-5-Yl)pyrimidin-2-Yl]amino}-N-Methylbenzenesulfonamide](/img/structure/B10757358.png)
![(2s)-N-[(3s)-1-(2-Amino-2-Oxoethyl)-2-Oxo-1,2,3,4-Tetrahydroquinolin-3-Yl]-2-Chloro-2h-Thieno[2,3-B]pyrrole-5-Carboxamide](/img/structure/B10757364.png)
![1-(5-cyanopyridin-2-yl)-3-[2-(4-ethoxy-3-fluoropyridin-2-yl)ethyl]thiourea](/img/structure/B10757371.png)
![S-[3-(3,4-Dichlorophenyl)-3-oxopropyl]-L-cysteine](/img/structure/B10757378.png)
![N-[1-(Aminomethyl)cyclopropyl]-3-(benzylsulfonyl)-N~2~-[(1S)-2,2,2-trifluoro-1-(4-hydroxyphenyl)ethyl]-L-alaninamide](/img/structure/B10757386.png)

![(2S)-2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-2-phenyl-N-pyridin-4-ylacetamide](/img/structure/B10757406.png)
![3-[4-(hydroxycarbamoyl)phenyl]-N,N-dimethyl-5-[(4-methylbenzoyl)amino]benzamide](/img/structure/B10757415.png)
![N~2~-[(Benzyloxy)carbonyl]-N-[(1S,2S)-2-hydroxy-1-(4-hydroxybenzyl)propyl]-L-leucinamide](/img/structure/B10757418.png)
![N-(1-Cyanocyclopropyl)-3-({[(2S)-5-oxopyrrolidin-2-YL]methyl}sulfonyl)-N~2~-[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]-L-alaninamide](/img/structure/B10757422.png)
![6-Amino-2-[(2-Morpholin-4-Ylethyl)amino]-3,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One](/img/structure/B10757447.png)
![2-(6-Chloro-3-{[2,2-difluoro-2-(2-pyridinyl)ethyl]amino}-2-oxo-1(2H)-pyrazinyl)-N-[(2-fluoro-6-pyridinyl)methyl]acetamide](/img/structure/B10757455.png)
